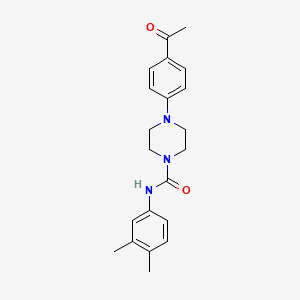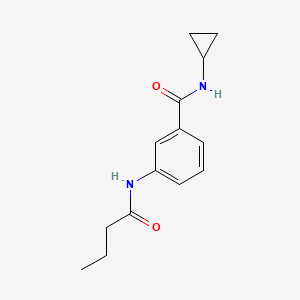
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.
Mécanisme D'action
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide acts as a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the body. The compound binds to these receptors and activates them, leading to various physiological effects. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. The compound has been found to reduce pain and inflammation by activating the cannabinoid receptors in the nervous system. It has also been found to have anxiolytic and antidepressant effects by modulating the activity of the neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors. The compound can be used to study the role of the endocannabinoid system in various physiological processes. However, the use of this compound in lab experiments is limited by its high cost and the need for expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for the study of 4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide. One potential area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the endocannabinoid system in various medical conditions, including cancer, epilepsy, and neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs for the treatment of various medical conditions is an area of interest for future research.
Conclusion:
This compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound acts as a potent agonist of the cannabinoid receptors and has been found to have various biochemical and physiological effects in the body. This compound has several advantages for lab experiments, but its use is limited by its high cost and the need for expertise in organic chemistry for its synthesis. There are several future directions for the study of this compound, including the development of new synthetic cannabinoids and the study of the endocannabinoid system in various medical conditions.
Applications De Recherche Scientifique
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of pain, inflammation, anxiety, and depression. The compound has also been studied for its potential use in the treatment of cancer, epilepsy, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(4-acetylphenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-7-19(14-16(15)2)22-21(26)24-12-10-23(11-13-24)20-8-5-18(6-9-20)17(3)25/h4-9,14H,10-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKYISMMVJESAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4796226.png)

![7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4796244.png)
![3,5-bis(difluoromethyl)-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4796251.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4796274.png)
![N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4796282.png)

![2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4796300.png)
![2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4796315.png)

![4-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4796341.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B4796348.png)
